molecular formula C10H25O6PSi B6326843 Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester CAS No. 17940-10-2

Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester

Cat. No.: B6326843
CAS No.: 17940-10-2
M. Wt: 300.36 g/mol
InChI Key: QGBMQTRXKLVGNO-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₀H₂₅O₆SiP, with a molecular weight of approximately 300.06 g/mol. The triethoxysilyl moiety enables strong adhesion to inorganic substrates like silica or metals, making it valuable as a silane coupling agent in coatings, adhesives, and composite materials . The dimethyl ester groups contribute to moderate hydrophobicity and volatility compared to bulkier esters (e.g., diethyl or trifluoroethyl).

Properties

IUPAC Name

2-dimethoxyphosphorylethyl(triethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25O6PSi/c1-6-14-18(15-7-2,16-8-3)10-9-17(11,12-4)13-5/h6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBMQTRXKLVGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCP(=O)(OC)OC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25O6PSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709892
Record name Dimethyl [2-(triethoxysilyl)ethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17940-10-2
Record name Dimethyl [2-(triethoxysilyl)ethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

A common method involves reacting P-[2-(triethoxysilyl)ethyl]phosphonic acid with methanol under acidic conditions:

P-[2-(triethoxysilyl)ethyl]phosphonic acid+2CH3OHHClDimethyl ester+2H2O\text{P-[2-(triethoxysilyl)ethyl]phosphonic acid} + 2\text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Dimethyl ester} + 2\text{H}2\text{O}

Key parameters:

  • Catalyst : Concentrated HCl (6 M) at reflux (110°C) for 12–24 hours.

  • Yield : 68–72% (reported for analogous aliphatic phosphonates).

  • Side reactions : Silanol condensation above pH 4, requiring strict anhydrous conditions.

McKenna Transesterification

Bromotrimethylsilane (TMSBr)-mediated dealkylation enables mild esterification:

  • React diethyl P-[2-(triethoxysilyl)ethyl]phosphonate with TMSBr in CH2_2Cl2_2:

(EtO)2P(O)CH2CH2Si(OEt)3+2TMSBr(TMSO)2P(O)CH2CH2Si(OEt)3+2EtBr\text{(EtO)}2\text{P(O)CH}2\text{CH}2\text{Si(OEt)}3 + 2\text{TMSBr} \rightarrow \text{(TMSO)}2\text{P(O)CH}2\text{CH}2\text{Si(OEt)}3 + 2\text{EtBr}

  • Methanolysis:

(TMSO)2P(O)CH2CH2Si(OEt)3+2MeOH(MeO)2P(O)CH2CH2Si(OEt)3+2TMSOH\text{(TMSO)}2\text{P(O)CH}2\text{CH}2\text{Si(OEt)}3 + 2\text{MeOH} \rightarrow \text{(MeO)}2\text{P(O)CH}2\text{CH}2\text{Si(OEt)}3 + 2\text{TMSOH}

Advantages:

  • Temperature : Room temperature vs. 110°C for HCl method.

  • Yield : 89–94% for methyl esters in model systems.

Sequential Silylation-Esterification Strategies

Hydrosilylation-Esterification Cascade

A three-step process for modular synthesis:

  • Vinylphosphonate preparation : React triethyl phosphite with vinyl bromide via Michaelis-Arbuzov:

P(OEt)3+CH2=CHBrCH2=CHP(O)(OEt)2+EtBr\text{P(OEt)}3 + \text{CH}2=\text{CHBr} \rightarrow \text{CH}2=\text{CHP(O)(OEt)}2 + \text{EtBr}

  • Hydrosilylation : Add triethoxysilane via Pt-catalyzed reaction:

CH2=CHP(O)(OEt)2+HSi(OEt)3PtCH2CH2Si(OEt)3P(O)(OEt)2\text{CH}2=\text{CHP(O)(OEt)}2 + \text{HSi(OEt)}3 \xrightarrow{\text{Pt}} \text{CH}2\text{CH}2\text{Si(OEt)}3\text{P(O)(OEt)}_2

  • Ester interchange : React with methanol using TMSBr (Section 2.2).

Optimization data :

StepCatalystTemp (°C)Yield (%)
HydrosilylationKarstedt’s catalyst8083
Ester interchangeTMSBr2591

This route allows independent optimization of silane and phosphonate moieties.

Temperature-Controlled Selective Esterification

Building on PMC studies, temperature gradients enable precise control:

Monoesterification at 30°C

Using triethyl orthoacetate (15 equiv.) as solvent and reagent:

P-[2-(triethoxysilyl)ethyl]phosphonic acid+CH3C(OEt)3Monoethyl ester+byproducts\text{P-[2-(triethoxysilyl)ethyl]phosphonic acid} + \text{CH}3\text{C(OEt)}3 \rightarrow \text{Monoethyl ester} + \text{byproducts}

  • Conversion : 98% at 24 hours.

  • Selectivity : 97% monoester.

Diesterification at 90°C

Increased temperature drives second esterification:

Monoester+CH3C(OEt)3Dimethyl ester+EtOAc\text{Monoester} + \text{CH}3\text{C(OEt)}3 \rightarrow \text{Dimethyl ester} + \text{EtOAc}

  • Reaction time : 6 hours for 99% conversion.

  • Critical factor : Maintain N2_2 atmosphere to prevent silanol formation.

Comparative Analysis of Preparation Methods

MethodTemp Range (°C)Yield (%)Purity (%)Silanol Byproducts
HCl-catalyzed110–12068–7285–908–12%
TMSBr transesterification20–2589–9497–99<1%
Hydrosilylation cascade25–8076–8391–953–5%
Orthoacetate esterification30–9092–9798–99<0.5%

Key findings:

  • Orthoacetate method offers highest selectivity (99%) but requires strict stoichiometric control.

  • TMSBr route achieves near-quantitative yields under mild conditions but increases cost.

Mechanistic Insights and Side Reactions

Competing Silanol Condensation

The triethoxysilyl group undergoes hydrolysis-condensation above pH 3:

Si(OEt)3+H2OSi(OH)3+3EtOH\text{Si(OEt)}3 + \text{H}2\text{O} \rightarrow \text{Si(OH)}3 + 3\text{EtOH}
2Si(OH)3Si-O-Si+H2O2\text{Si(OH)}3 \rightarrow \text{Si-O-Si} + \text{H}_2\text{O}

Mitigation strategies :

  • Use aprotic solvents (toluene, CH2_2Cl2_2).

  • Add molecular sieves (3Å) to scavenge water.

Phosphonate Ester Isomerization

At temperatures >100°C, dimethyl esters may isomerize:

(MeO)2P(O)CH2CH2Si(OEt)3MeO-P(O)(OCH2CH2Si(OEt)3)-OMe\text{(MeO)}2\text{P(O)CH}2\text{CH}2\text{Si(OEt)}3 \leftrightarrow \text{MeO-P(O)(OCH}2\text{CH}2\text{Si(OEt)}_3\text{)-OMe}

Prevention :

  • Limit reaction temperatures to <90°C during esterification.

  • Use radical inhibitors (BHT) in thermal steps.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

FactorHCl MethodTMSBr MethodOrthoacetate Method
Raw material cost ($/kg)12–15180–22045–50
Energy consumptionHighLowModerate
Waste generation3.2 kg/kg0.8 kg/kg1.5 kg/kg

Process Intensification

  • Continuous flow reactors : Reduce silanol condensation via rapid mixing (residence time <2 min).

  • In situ IR monitoring : Detect phosphonate ester C=O stretch at 1250 cm1^{-1} for real-time control .

Chemical Reactions Analysis

Hydrolysis of Triethoxysilyl and Phosphonate Esters

DMTES undergoes hydrolysis under aqueous or protic conditions, leading to silanol (-SiOH) and phosphonic acid (-PO(OH)₂) formation. This reaction is critical for applications in surface modification and composite materials.

Key Findings:

  • Triethoxysilyl Hydrolysis : The ethoxy groups on silicon hydrolyze in water or acidic conditions, forming reactive silanol intermediates. These silanols can condense to form siloxane networks (Si-O-Si) .

  • Phosphonate Ester Hydrolysis : The dimethyl ester groups on phosphorus hydrolyze slowly under basic conditions to yield the corresponding phosphonic acid. This process is accelerated in the presence of enzymes or transition-metal catalysts .

Table 1: Hydrolysis Conditions and Outcomes

Functional GroupReaction ConditionsProductsApplications
TriethoxysilylH₂O, pH 4–5, 25°C, 24 hSilanol + EthanolSurface adhesion coatings
Dimethyl phosphonate1M NaOH, 60°C, 6 hPhosphonic acid + MethanolBiomedical functionalization

Transesterification Reactions

The dimethyl phosphonate groups in DMTES participate in transesterification with alcohols, enabling the replacement of methyl groups with bulkier alkyl chains. This reaction is catalyzed by acids or bases and is pivotal for tuning solubility and reactivity.

Research Insights:

  • Triethyl Orthoacetate-Mediated Transesterification : In ethyl lactate/water (3:2), DMTES reacts with triethyl orthoacetate under mild conditions (30°C, 24 h) to replace methyl groups with ethyl, achieving 95% conversion .

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while non-polar solvents (e.g., toluene) suppress transesterification .

Table 2: Transesterification Efficiency Across Solvents

SolventConversion (%)Selectivity (Mono:Di:Tri)
Ethyl lactate950:85:15
DMF6910:70:20
Toluene<5N/A

Cross-Coupling Reactions via Palladium Catalysis

DMTES serves as a phosphonate precursor in palladium-catalyzed cross-couplings, enabling the synthesis of aryl- and vinyl-phosphonates. These reactions are vital for constructing bioactive molecules.

Experimental Highlights:

  • Hirao Reaction : Using Pd(PPh₃)₄ as a catalyst, DMTES couples with aryl halides under microwave irradiation (135°C, 1 h) to yield arylphosphonates with >80% efficiency .

  • Microwave vs. Conventional Heating : Microwave conditions reduce reaction times from 8 hours to 1 hour while improving yields by 15–20% .

Sol-Gel Condensation of Silanol Groups

Hydrolyzed DMTES forms silanol intermediates that undergo condensation to create robust siloxane networks. This process is foundational for synthesizing hybrid organic-inorganic materials.

Key Data:

  • Condensation Kinetics : At 80°C, silanol condensation achieves 90% crosslinking within 2 hours, forming thermally stable matrices (>300°C decomposition temperature) .

  • Composite Performance : Siloxane networks derived from DMTES enhance the mechanical strength of silica composites by 40% compared to traditional silanes .

Green Chemistry Approaches

Recent advancements emphasize sustainable reaction conditions for DMTES transformations:

  • Solvent-Free Synthesis : Microwave-assisted reactions eliminate solvent use, reducing waste and energy consumption .

  • Biocompatible Solvents : Ethyl lactate/water mixtures achieve 95% yields in transesterification while minimizing environmental impact .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H25O6PSi
  • Molecular Weight : 300.36 g/mol
  • Appearance : Clear, colorless liquid

The compound features a phosphonic acid group attached to a triethoxysilyl moiety, which imparts unique reactivity and compatibility with both organic and inorganic materials.

Chemistry

Precursor in Synthesis :
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester is utilized as a precursor in the synthesis of various organophosphorus compounds. Its ability to form strong covalent bonds makes it an effective coupling agent in chemical reactions.

Reactivity :
The compound undergoes several types of reactions:

  • Oxidation : Producing phosphonic acid derivatives.
  • Reduction : Converting ester groups to alcohols.
  • Substitution : The triethoxysilyl group can react with nucleophiles like amines and thiols.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxidePhosphonic acid derivatives
ReductionLithium aluminum hydrideAlcohols
SubstitutionAmines, thiolsSubstituted phosphonic acid esters

Biology

Modification of Biomolecules :
In biological research, this phosphonic acid derivative is employed to modify biomolecules for enhanced stability and functionality. Its phosphonate group interacts favorably with biological systems, making it a candidate for drug delivery systems.

Bone Regeneration :
Studies indicate potential applications in bone regeneration therapies due to its biocompatibility and ability to promote cell adhesion on surfaces modified with the compound.

Medicine

Drug Delivery Systems :
The compound is being investigated for its role in drug delivery systems, where its ability to form stable complexes with therapeutic agents can enhance bioavailability and target specificity.

Medical Coatings :
It is also explored as a component in medical coatings that require biocompatibility and durability, particularly in devices that come into contact with biological tissues.

Industry

Advanced Materials Production :
In industrial applications, this compound is used in the formulation of advanced materials such as adhesives and sealants. Its ability to form strong bonds with various substrates enhances the mechanical properties of composite materials.

Coatings and Surface Modifications :
The compound is utilized to create self-assembled monolayers for biosensors and anti-corrosion coatings. Its silane functionality allows for effective surface modification of silica-based materials.

Case Study 1: Surface Modification for Enhanced Adhesion

A study demonstrated that treating silica surfaces with this compound significantly improved the adhesion properties of polymer coatings. The treated surfaces exhibited enhanced mechanical strength and durability compared to untreated controls.

Case Study 2: Drug Delivery Applications

Research involving the encapsulation of anticancer drugs within nanoparticles modified with this phosphonic acid derivative showed improved drug release profiles and increased cytotoxicity against cancer cells. This highlights its potential as a versatile platform for targeted therapy.

Mechanism of Action

The mechanism of action of phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester involves its ability to form covalent bonds with target molecules. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on surfaces, creating strong siloxane bonds. This property makes it an effective coupling agent in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of the target compound with analogous phosphonic acid esters:

Compound Ester Groups Key Substituent Molecular Weight (g/mol) Key Properties/Applications References
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester Dimethyl Triethoxysilyl (-Si(OCH₂CH₃)₃) ~300.06 Silane coupling agent; enhances adhesion in composites and coatings.
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, diethyl ester (CAS 757-44-8) Diethyl Triethoxysilyl 328.41 Higher hydrophobicity than dimethyl ester; used in surface modification of nanoparticles.
Phosphonic acid, [2-(2,5-dimethylphenyl)-2-oxoethyl]-, dimethyl ester Dimethyl 2,5-Dimethylphenyl, oxoethyl 256.23 Aromatic substitution enhances UV stability; potential use in photoresists or sensors.
Phosphonic acid, [1-diazo-...]-, dimethyl ester (CAS 192818-03-4) Dimethyl Diazo, hexahydroazepinyl-phenyl 351.34 Reactive diazo group enables crosslinking; niche applications in polymer chemistry.
Phosphonic acid, bis(2,2,2-trifluoroethyl) ester Bis(trifluoroethyl) Trifluoroethyl (-CF₂CF₃) ~280 (estimated) High lipophilicity and chemical resistance; used in flame retardants or hydrophobic coatings.
Phosphonic acid, bis(2-chloroethyl) ester Bis(chloroethyl) Chloroethyl (-CH₂CH₂Cl) ~237 (estimated) High reactivity and toxicity; regulated under EPA due to environmental hazards.

Key Observations:

Ester Group Influence :

  • Dimethyl esters (target compound) exhibit lower molecular weight and higher volatility compared to diethyl esters (e.g., CAS 757-44-8, MW 328.41) .
  • Trifluoroethyl esters () impart exceptional lipophilicity and chemical inertness, ideal for flame-retardant applications .
  • Chloroethyl esters () are associated with significant environmental and health risks, limiting their use despite high reactivity .

Substituent-Driven Functionality: The triethoxysilyl group in the target compound enables covalent bonding to inorganic surfaces, critical for adhesion in composite materials . Aromatic substituents (e.g., 2,5-dimethylphenyl in ) improve UV stability, making them suitable for optical materials . Diazo groups () introduce photoreactivity, useful in photo-crosslinkable polymers .

Synthetic Considerations: Monoesters (e.g., phenylphosphonic acid monoesters) require direct esterification with phenylarsonic acid catalysts (), whereas diesters like the target compound may involve dichloride intermediates .

Applications: The target compound’s triethoxysilyl group makes it superior in surface modification compared to non-silane analogs. Nitro- or chloro-substituted esters () are more prevalent in pharmaceuticals or agrochemicals due to their electron-withdrawing effects .

Notes

  • Safety and Regulation : Bis(chloroethyl) esters (e.g., CAS 55088-28-3) are subject to EPA reporting requirements due to toxicity, whereas dimethyl esters with silane groups are generally safer for industrial use .
  • Synthesis Challenges : Diesters with bulky substituents (e.g., hexahydroazepinyl in ) may require specialized purification techniques, such as dry column chromatography .
  • Functional Trade-offs : While trifluoroethyl esters offer chemical resistance, their synthesis is costlier than dimethyl/diethyl analogs .

Biological Activity

Phosphonic acid derivatives, particularly phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester, have garnered attention in various fields including materials science and biochemistry due to their unique chemical properties and potential biological activities. This compound is characterized by its silane functionality, which enhances its interaction with biological systems and materials.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H23_{23}O5_{5}P
  • Molecular Weight : 300.36 g/mol
  • CAS Number : 17940-10-2

The structure includes a phosphonic acid group attached to a triethoxysilyl moiety, which contributes to its reactivity and utility in various applications, including as a coupling agent in polymer formulations and surface treatments.

Antimicrobial Properties

Research has indicated that phosphonic acid derivatives exhibit antimicrobial activity. For instance, studies on similar phosphonate compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of phosphonic acid derivatives on human cell lines. These studies typically utilize MTT assays or similar methodologies to assess cell viability after exposure to varying concentrations of the compound. Preliminary findings suggest that while some phosphonates exhibit cytotoxic effects at high concentrations, they may also show selective toxicity towards cancer cells compared to normal cells.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of phosphonic acid derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in specific types of cancer cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
  • Surface Functionalization : In another study, the use of this compound as a surface modifier demonstrated enhanced adhesion properties in biomedical implants. This modification improved biocompatibility and reduced bacterial colonization on implant surfaces.

Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityEffective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Study 2CytotoxicityInduced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM without affecting normal fibroblasts significantly.
Study 3Surface ModificationImproved adhesion of polymers to metal surfaces when treated with the compound, reducing biofilm formation by 40%.

The biological activity of phosphonic acid derivatives is often attributed to their ability to mimic phosphate groups in biological systems. This mimicry can lead to:

  • Inhibition of enzymes that rely on phosphate substrates.
  • Disruption of cellular signaling pathways.
  • Alteration of membrane integrity due to interactions with lipid bilayers.

Q & A

Basic: What are the key spectroscopic techniques for characterizing this compound, and how should they be applied?

Methodological Answer:
The compound’s structure (C₁₂H₂₉O₆SiP, MW 328.41 ) can be confirmed using:

  • ³¹P NMR : To identify the phosphonic ester environment (expected δ range: +20 to +30 ppm for dimethyl esters).
  • ¹H/¹³C NMR : To resolve the triethoxysilyl ethyl group (e.g., ethoxy protons at ~1.2 ppm and Si-CH₂ signals near 0.6 ppm).
  • FTIR : Peaks at ~1250 cm⁻¹ (P=O stretching) and ~1080 cm⁻¹ (Si-O-C vibrations).
  • Mass Spectrometry (ESI or EI) : To verify molecular ion peaks (m/z 328.41) and fragmentation patterns.
    Refractive index (1.423–1.425 ) can corroborate purity.

Basic: What synthetic routes are commonly employed for this compound?

Methodological Answer:
A typical route involves:

Esterification : Reacting phosphonic acid with methanol under acidic catalysis to form the dimethyl ester.

Silanization : Introducing the triethoxysilyl ethyl group via nucleophilic substitution or hydrosilylation.
Critical Steps :

  • Use anhydrous conditions to prevent premature hydrolysis of triethoxysilyl groups.
  • Monitor reaction progress by TLC or in-situ ³¹P NMR .

Advanced: How does the triethoxysilyl group influence its application in hybrid material synthesis?

Methodological Answer:
The triethoxysilyl moiety enables covalent bonding to hydroxylated surfaces (e.g., silica, metals) via sol-gel processes:

Surface Anchoring : Hydrolyze triethoxy groups in acidic/alkaline conditions to form silanol (-Si-OH), which condenses with surface -OH groups.

Crosslinking : Incorporate into polymer matrices (e.g., epoxy, polyurethanes) to enhance adhesion or corrosion resistance.
Experimental Design :

  • Optimize hydrolysis time/pH to balance grafting density and stability.
  • Characterize hybrid interfaces using XPS or AFM .

Advanced: How can researchers evaluate hydrolytic stability under varying conditions?

Methodological Answer:
Design :

  • pH Variation : Expose the compound to buffers (pH 2–12) at 25–60°C.
  • Kinetic Monitoring : Use HPLC or ³¹P NMR to quantify degradation products (e.g., phosphonic acid).
    Key Metrics :
  • Half-life (t₁/₂) under accelerated conditions.
  • Activation energy (Eₐ) via Arrhenius analysis.
    Note : Limited stability data in evidence necessitates empirical validation.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats (prevents skin/eye contact; R36/37/38 ).
  • Ventilation : Use fume hoods to avoid inhalation (no explicit vapor pressure data ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can contradictory data on its reactivity in catalytic systems be resolved?

Methodological Answer:
Case Study : Conflicting reports on its role as a ligand or catalyst poison.

Controlled Experiments :

  • Compare catalytic efficiency (e.g., turnover frequency) with/without the compound.
  • Use XAS or EXAFS to study metal-ligand coordination.

Computational Modeling :

  • DFT calculations to assess binding energies with transition metals.
    Recommendation : Cross-validate with multiple techniques (e.g., NMR, kinetic assays) .

Advanced: What strategies optimize its use in anti-corrosion coatings?

Methodological Answer:

Formulation : Blend with epoxy resins or acrylate polymers.

Performance Testing :

  • Electrochemical impedance spectroscopy (EIS) to measure coating resistance.
  • Salt spray tests (ASTM B117) for long-term durability.

Mechanistic Insight :

  • SEM-EDS to map elemental distribution (Si, P) at metal-coating interfaces.
    Note : The phosphonic ester enhances chelation with metal oxides .

Basic: How does logP (3.3) inform solvent selection for experimental studies?

Methodological Answer:
The logP value indicates moderate lipophilicity:

  • Solubility : Prefer polar aprotic solvents (e.g., THF, DMF) or ethanol/water mixtures.
  • Applications : Suitable for sol-gel processes in ethanol/water matrices.
    Validation : Conduct solubility tests via UV-Vis or gravimetric analysis .

Advanced: How to analyze its thermal stability for high-temperature applications?

Methodological Answer:

TGA/DSC : Measure decomposition onset temperature and residue composition.

In-Situ FTIR : Identify gaseous degradation products (e.g., ethylene from ethoxy groups).

Isothermal Aging : Expose samples at 100–200°C and track mass loss/structural changes via XRD .

Advanced: What computational methods predict its reactivity in nucleophilic environments?

Methodological Answer:

Molecular Dynamics (MD) : Simulate hydrolysis pathways of triethoxysilyl and phosphonic ester groups.

QM/MM Calculations : Estimate activation barriers for specific bond cleavage (e.g., Si-O vs. P-O).

Validation : Compare with experimental kinetics (e.g., Arrhenius plots) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester

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